molecular formula C17H27N5O3 B6721726 Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate

Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate

Cat. No.: B6721726
M. Wt: 349.4 g/mol
InChI Key: PESOAPLXQIGGLW-UHFFFAOYSA-N
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Description

Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[25]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the azaspirooctane core, followed by the introduction of the triazole moiety and the ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, improving the purification process, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate
  • This compound

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of the triazole moiety. These features contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-[(2-tert-butyl-1,2,4-triazol-3-yl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-16(2,3)22-13(19-11-20-22)10-18-15(24)21-7-5-17(6-8-21)9-12(17)14(23)25-4/h11-12H,5-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESOAPLXQIGGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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